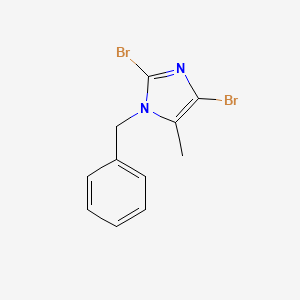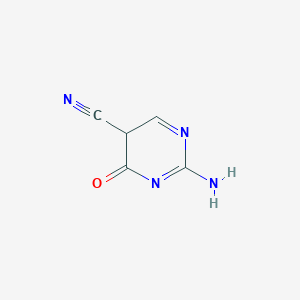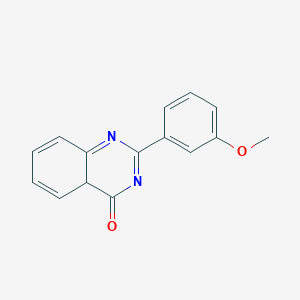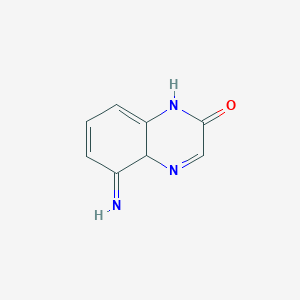
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique diazinane ring structure, which is substituted with amino, benzyl, and methoxypropylamino groups.
Vorbereitungsmethoden
The synthesis of 6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the diazinane ring with benzyl halides in the presence of a base.
Methoxypropylation: The final step involves the substitution of the amino group with a methoxypropyl group using methoxypropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxypropyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-Amino-1-benzyl-5-methylaminouracil: This compound has a similar diazinane ring structure but differs in the substitution pattern, with a methylamino group instead of a methoxypropylamino group.
6-Amino-1-benzyl-5-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione: This compound has a hydroxypropylamino group instead of a methoxypropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H22N4O3 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
6-amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H22N4O3/c1-22-9-5-8-17-12-13(16)19(15(21)18-14(12)20)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,17H,5,8-10,16H2,1H3,(H,18,20,21) |
InChI-Schlüssel |
PXCLFJOSGKICBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)


![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)

![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)


